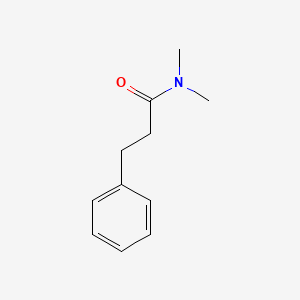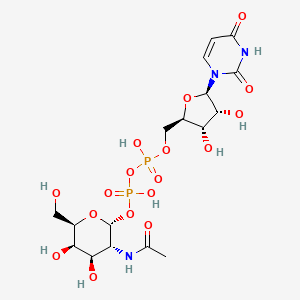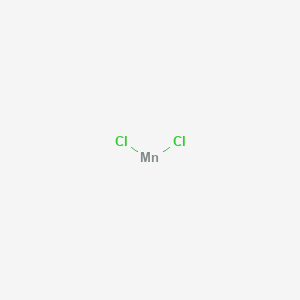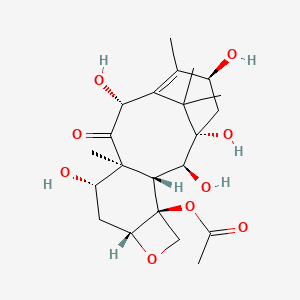
Beclamide
概要
説明
- ベクラミドは、クロラコン、ヒビコン、ポセドリン、ニドレーン、セクラなど、さまざまな商品名で知られる化学化合物です。
- そのIUPAC名はN-ベンジル-3-クロロプロパンアミド です。
- 1950年代に最初に研究されたベクラミドは、主に抗てんかん特性 について調査されました。
- この目的ではもはや使用されていませんが、統合失調症の治療における補助薬としての潜在的な精神医学的用途のために、再び関心を集めています .
作用機序
- ベクラミドがその効果を発揮する正確なメカニズムは完全には理解されていません。
- それは、神経伝達物質系またはイオンチャネルのモジュレーションを伴う可能性があります。
- その分子標的と経路を解明するには、さらなる研究が必要です。
類似の化合物との比較
- ベクラミドの独自性は、抗てんかん薬と精神医学的治療の潜在的な補助薬としての二重の特性にあります。
- 類似の化合物には、他の抗てんかん薬や鎮静剤が含まれますが、この特定の効果の組み合わせを共有しているものはほとんどありません。
生化学分析
Biochemical Properties
Beclamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. This compound inhibits the activity of monoamine oxidase, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and contributing to its anticonvulsant properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound increases the levels of neurotransmitters such as dopamine and serotonin by inhibiting their breakdown . This leads to enhanced neurotransmission and modulation of cell signaling pathways. This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This results in increased levels of neurotransmitters such as dopamine and serotonin in the brain. This compound also enhances the binding of gamma-aminobutyric acid to its receptors, leading to increased inhibitory neurotransmission . Additionally, this compound modulates the expression of genes involved in neurotransmitter synthesis and metabolism, further contributing to its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . These changes can impact the overall efficacy of this compound in modulating neuronal activity and may require adjustments in dosage or treatment duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to increase neurotransmitter levels and enhance inhibitory neurotransmission without causing significant adverse effects . At high doses, this compound can lead to toxic effects such as sedation, motor impairment, and alterations in cardiovascular function . Threshold effects have been observed, where the therapeutic effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. This compound also influences the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its overall effects on neurotransmission .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound in neuronal cells allows it to interact with key enzymes and receptors involved in neurotransmission . This subcellular localization is essential for the precise modulation of cellular processes and the overall efficacy of this compound .
準備方法
- ベクラミドはさまざまな経路で合成できますが、一般的な方法の1つは、ベンジルアミンと3-クロロプロピオニルクロリドの反応が含まれます。
- 工業的生産方法は異なる場合がありますが、重要なステップは、ベンジル基とクロロプロパノイル部分との間のアミド結合の形成のままです。
化学反応の分析
- ベクラミドはいくつかのタイプの反応を受けることができます。
アミド加水分解: 酸性または塩基性条件下で、ベクラミドは加水分解してベンジルアミンと3-クロロプロパン酸を生成します。
還元: カルボニル基の還元は、対応するアルコールをもたらす可能性があります。
置換: 塩素原子は他の官能基に置き換えることができます。
- 一般的な試薬には、酸、塩基、還元剤が含まれます。
- 主要な生成物は、特定の反応条件によって異なります。
科学研究の応用
抗てんかん: 小発作には効果がありませんでしたが、ベクラミドは当初、強直間代性発作の治療として検討されていました。
精神医学的特性: 1990年代、研究者たちは、統合失調症の治療における精神安定剤療法の補助薬としてのベクラミドの潜在的な用途について再検討しました.
科学的研究の応用
Anticonvulsant: Although not effective for absence seizures, beclamide was initially explored as a treatment for generalized tonic-clonic seizures.
Psychiatric Properties: In the 1990s, researchers revisited this compound for its potential use in schizophrenia treatment as an adjunct to neuroleptic therapy.
類似化合物との比較
- Beclamide’s uniqueness lies in its dual properties as an anticonvulsant and a potential adjunct in psychiatric treatment.
- Similar compounds include other anticonvulsants and sedatives, but few share this specific combination of effects.
特性
IUPAC Name |
N-benzyl-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYQFYIEOUVJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057755 | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Beclamide has been used for over three decades with little knowledge of how it acts in the CNS. In one study using rats, beclamide was seen to reduce striatal dopamine and serotonin levels and increase the levels of dopamine's major metabolites (and thus dopamine turnover), while reducing the levels of serotonin's major metabolite below detectable levels. A similar effect on neurotransmitter levels was seen in the rat frontal cortices. It is theorized that animal aggression is linked to levels of biogenic monoamines such as dopamine and serotonin, however the exact role is unclear. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
501-68-8 | |
| Record name | Beclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5N0ALI65V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)



![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)

